Cas no 863417-08-7 (4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide)

4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, 4-chloro-N-ethyl-2-fluoro-
- 4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide
- 863417-08-7
- EN300-1453087
- Z45528405
- G72989
- CS-0350945
- AKOS008940609
- 4-chloro-N-ethyl-2-fluorobenzenesulfonamide
-
- Inchi: 1S/C8H9ClFNO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
- InChI Key: PHNBWGUYCLQDLJ-UHFFFAOYSA-N
- SMILES: C1(S(NCC)(=O)=O)=CC=C(Cl)C=C1F
Computed Properties
- Exact Mass: 237.0026556g/mol
- Monoisotopic Mass: 237.0026556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6Ų
- XLogP3: 2
4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421615-500mg |
4-Chloro-n-ethyl-2-fluorobenzenesulfonamide |
863417-08-7 | 95% | 500mg |
¥9939.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421615-100mg |
4-Chloro-n-ethyl-2-fluorobenzenesulfonamide |
863417-08-7 | 95% | 100mg |
¥9797.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421615-5g |
4-Chloro-n-ethyl-2-fluorobenzenesulfonamide |
863417-08-7 | 95% | 5g |
¥32255.00 | 2024-04-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999469-1g |
4-Chloro-n-ethyl-2-fluorobenzene-1-sulfonamide |
863417-08-7 | 95% | 1g |
¥2436.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421615-2.5g |
4-Chloro-n-ethyl-2-fluorobenzenesulfonamide |
863417-08-7 | 95% | 2.5g |
¥21823.00 | 2024-04-28 | |
Enamine | EN300-1453087-0.25g |
4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide |
863417-08-7 | 0.25g |
$407.0 | 2023-05-25 | ||
Enamine | EN300-1453087-0.1g |
4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide |
863417-08-7 | 0.1g |
$389.0 | 2023-05-25 | ||
Enamine | EN300-1453087-0.5g |
4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide |
863417-08-7 | 0.5g |
$425.0 | 2023-05-25 | ||
Enamine | EN300-1453087-5.0g |
4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide |
863417-08-7 | 5g |
$1280.0 | 2023-05-25 | ||
Enamine | EN300-1453087-0.05g |
4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide |
863417-08-7 | 0.05g |
$372.0 | 2023-05-25 |
4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide Related Literature
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on 4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide
Research Briefing on 4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide (CAS: 863417-08-7) in Chemical Biology and Pharmaceutical Applications
4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide (CAS: 863417-08-7) is a sulfonamide derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound belongs to a class of molecules known for their diverse biological activities, including enzyme inhibition and modulation of protein-protein interactions. Recent studies have explored its synthesis, physicochemical properties, and biological activities, positioning it as a promising candidate for further investigation.
The synthesis of 4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide involves multi-step organic reactions, starting from commercially available precursors. Key steps include the sulfonylation of a fluorobenzene derivative followed by N-ethylation. Researchers have optimized these reactions to improve yield and purity, making the compound more accessible for biological testing. Advanced analytical techniques, such as NMR spectroscopy and high-resolution mass spectrometry, have been employed to confirm its structure and purity.
In terms of biological activity, preliminary studies suggest that 4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, it has shown moderate activity against carbonic anhydrase isoforms, which are targets for treating conditions like glaucoma and epilepsy. Additionally, its fluorinated and sulfonamide moieties contribute to its ability to penetrate cell membranes, enhancing its potential as a lead compound for drug development.
Recent computational studies have further elucidated the binding modes of this compound with target proteins. Molecular docking simulations reveal that the sulfonamide group forms hydrogen bonds with key amino acid residues in the active sites of target enzymes, while the chloro and fluoro substituents contribute to hydrophobic interactions. These insights are valuable for designing analogs with improved potency and selectivity.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide. Issues such as metabolic stability and oral bioavailability need to be addressed through structural modifications. Researchers are currently exploring derivatization strategies, such as introducing heterocyclic rings or altering the N-ethyl group, to enhance its drug-like properties.
In conclusion, 4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide (CAS: 863417-08-7) represents a versatile scaffold in medicinal chemistry with potential applications in targeting enzyme-related diseases. Continued research into its synthesis, biological activity, and structural optimization will be crucial for advancing its development as a therapeutic agent. Future studies should focus on in vivo efficacy and toxicity profiling to validate its clinical potential.
863417-08-7 (4-chloro-N-ethyl-2-fluorobenzene-1-sulfonamide) Related Products
- 1805442-22-1(2-(Difluoromethyl)-4-methyl-3-nitro-5-(trifluoromethyl)pyridine)
- 1353989-35-1(2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide)
- 1334684-23-9(Boronic acid, B-[2-methoxy-5-[(methylthio)methyl]phenyl]-)
- 2034477-44-4(2-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)acetamide)
- 1310287-45-6(ethyl 3-amino-5-fluoro-4-methoxybenzoate)
- 2097858-17-6(5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide)
- 27214-90-0(Bis(6-methylheptyl) decanedioate)
- 1806674-72-5(1-Bromo-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one)
- 1053659-69-0((6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid)
- 1153455-77-6(N-cyclopropyl-2-hydroxypropanamide)
